molecular formula C19H23N3O2 B12176741 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide

Cat. No.: B12176741
M. Wt: 325.4 g/mol
InChI Key: BVOMHXIDFQQJKB-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide is a synthetic organic compound featuring a piperidine core substituted at the 1-position with an indole-2-carbonyl group and at the 4-position with a 3-methylbut-2-enamide moiety. The 3-methylbut-2-enamide side chain introduces an α,β-unsaturated carbonyl group, which could contribute to electrophilic reactivity or metabolic stability.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-3-methylbut-2-enamide

InChI

InChI=1S/C19H23N3O2/c1-13(2)11-18(23)20-15-7-9-22(10-8-15)19(24)17-12-14-5-3-4-6-16(14)21-17/h3-6,11-12,15,21H,7-10H2,1-2H3,(H,20,23)

InChI Key

BVOMHXIDFQQJKB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of aniline derivatives with ethyl α-ethylacetoacetate, followed by cyclization to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final butenamide group is added via an amide coupling reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Piperidine-Based Scaffolds

The piperidine ring is a common scaffold in pharmaceuticals. Below is a comparative analysis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide and related piperidine derivatives:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Key Substituents Molecular Features Potential Pharmacological Relevance
This compound Indole-2-carbonyl, 3-methylbut-2-enamide Molecular weight: ~353.4 g/mol; Unsaturation: α,β-unsaturated amide Possible CNS modulation due to indole moiety; unsaturated amide may affect metabolic stability
Ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (fentanyl carbamate) Phenyl, phenylethyl, carbamate Molecular weight: ~394.5 g/mol; Ester functional group Opioid receptor agonist (fentanyl analogue) with prolonged duration due to carbamate
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (ortho-fluoroacryl fentanyl) 2-fluorophenyl, acrylamide Molecular weight: ~378.5 g/mol; Fluorine enhances lipophilicity High μ-opioid receptor affinity; fluorination improves blood-brain barrier penetration
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (para-fluoro furanyl fentanyl) 4-fluorophenyl, furan-2-carboxamide Molecular weight: ~380.4 g/mol; Heterocyclic furan Opioid activity with reduced potency compared to fentanyl; furan may alter metabolic pathways
Ulixacaltamide (N-({1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide) Chloro-fluorobenzamide, tert-butylamino-oxoethyl Molecular weight: ~413.9 g/mol; Halogenated aromatic ring Investigational agent targeting calcium channels; halogen atoms enhance binding specificity

Key Differences and Implications

Core Modifications: The target compound’s indole-2-carbonyl group distinguishes it from fentanyl analogues (e.g., ortho-fluoroacryl fentanyl), which prioritize phenyl/fluorophenyl groups for opioid receptor binding. The indole system may interact with serotonin or sigma receptors, suggesting divergent therapeutic targets .

Side Chain Variations: The α,β-unsaturated amide in the target compound contrasts with the carbamate in fentanyl carbamate, which delays hydrolysis and extends opioid activity. The unsaturated bond in the target may increase reactivity, posing stability challenges or enabling covalent interactions with biological targets.

Metabolic and Pharmacokinetic Considerations: The indole moiety is prone to cytochrome P450-mediated oxidation, whereas para-fluoro furanyl fentanyl’s furan ring may undergo oxidative cleavage. The tert-butyl group in ulixacaltamide enhances metabolic stability via steric hindrance, a feature absent in the target compound, which may rely on the indole system for protection against enzymatic degradation .

Research Findings and Gaps

  • Target Compound: Limited publicly available data exist on its synthesis, binding affinities, or preclinical efficacy. Structural analogy to indole-containing neuroactive agents (e.g., tryptamine derivatives) suggests possible serotonin receptor modulation, but experimental validation is required.
  • Fentanyl Analogues : Well-characterized as opioids, with structure-activity relationship (SAR) studies highlighting the critical role of phenyl/fluorophenyl groups and amide linkages in receptor binding .

Biological Activity

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an indole moiety and a piperidine ring. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and other medical fields.

The molecular formula of this compound is C22H26N4O2C_{22}H_{26}N_{4}O_{2} with a molecular weight of 410.5 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC22H26N4O2
Molecular Weight410.5 g/mol
CAS Number1374514-07-4

The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body. The indole ring is known for its ability to engage with biological receptors, influencing pathways that are critical in cancer progression and other diseases.

Key Mechanisms:

  • Inhibition of Tumor Growth: Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation.
  • Modulation of Receptor Activity: The compound may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the cellular context.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that indole derivatives can suppress the Hedgehog (Hh) signaling pathway, which is often aberrantly activated in various malignancies such as basal cell carcinoma and medulloblastoma .

Case Study:
One study evaluated the effects of an indole derivative on tumor growth in a mouse model of medulloblastoma. The results demonstrated a marked reduction in tumor size, suggesting that the compound effectively inhibits tumorigenesis through targeted pathway modulation .

Allosteric Modulation

The compound's structure allows it to act as an allosteric modulator for the cannabinoid receptor 1 (CB1). Research has identified key structural requirements for effective modulation, indicating that modifications to the indole structure can significantly enhance binding affinity and cooperativity .

Table: Binding Affinity Comparison

CompoundBinding Affinity (nM)Cooperativity (α)
N-[1-(1H-indol-2-ylcarbonyl)...259.324.5
Prototype Indole DerivativeVariesVaries

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